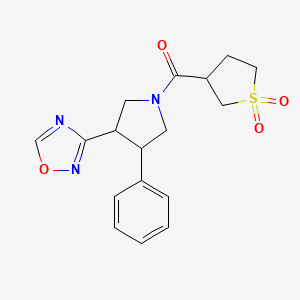
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its synthesis and structure.
Chemical Structure and Properties
The compound features several key structural components:
- Oxadiazole ring : Known for its pharmacological relevance.
- Pyrrolidine ring : Provides a chiral center which can influence biological activity.
- Thiophene moiety : Often associated with various biological activities.
The molecular formula is C17H15N3O3 with a molecular weight of 309.32 g/mol. The presence of these functional groups suggests a diverse range of interactions within biological systems.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains. The oxadiazole moiety is particularly noted for its ability to inhibit bacterial growth, possibly through interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Methylphenyl)-3-thiazolyl | Thiazole ring | Antimicrobial |
| 2-Amino-thiazole | Thiazole ring | Anticancer |
Anticancer Activity
The anticancer potential of the compound has been explored through various studies. For example, certain oxadiazole derivatives have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported that specific derivatives exhibited IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil .
Case Study: Inhibition of Thymidylate Synthase
In a study evaluating anticancer activity, compounds derived from oxadiazoles were tested for their ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. Notably, compounds showed IC50 values significantly lower than those of established drugs, indicating strong potential as lead compounds in cancer therapy .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound's potential as an anti-inflammatory agent has been investigated. Studies have shown that related oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. For instance, one derivative demonstrated potent COX inhibition with an IC50 value significantly lower than that of Indomethacin, a common anti-inflammatory medication .
Synthesis and Research Findings
The synthesis of this compound can be achieved through various methods involving multi-step reactions. The structural complexity allows for the development of synthetic pathways that can yield various derivatives with potentially enhanced biological activities.
Research Progress
Recent studies have focused on synthesizing new derivatives and evaluating their biological activities across different assays. For example:
Propriétés
IUPAC Name |
(1,1-dioxothiolan-3-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(13-6-7-25(22,23)10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-24-19-16/h1-5,11,13-15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZIECPDKXQNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













